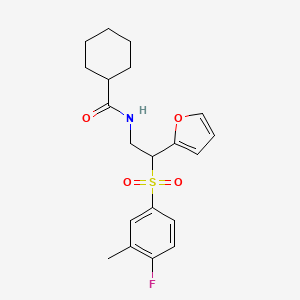
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H24FNO4S and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Tracers for Serotonin Receptors
The compound's derivatives have been investigated for their potential as PET (Positron Emission Tomography) tracers, specifically targeting serotonin 5-HT(1A) receptors. These studies highlight the synthesis and in vitro/in vivo evaluations of cyclohexanecarboxamide derivatives, revealing their high affinity and selectivity as reversible 5-HT1A receptor antagonists. Their promising characteristics include high brain uptake and stability, suggesting their utility in neuropsychiatric disorder diagnostics (García et al., 2014).
Fluorescent Chemosensors
Research has also focused on developing fluorescent chemosensors based on phenoxazine derivatives for the detection of ions such as Cd2+ and CN−. These chemosensors incorporate furan-2-carboxamide groups, highlighting the compound's relevance in creating sensitive and selective detection tools for environmental and biological applications. This work emphasizes the synthesis, mechanism, and application of these sensors in bio-imaging, demonstrating their practicality in live cell and zebrafish larvae imaging (Ravichandiran et al., 2020).
Antimicrobial Activity
Another aspect of scientific exploration includes the synthesis of novel derivatives carrying the biologically active sulfonamide moiety for antimicrobial purposes. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing significant activity. The study underscores the compound's potential in developing new antimicrobials with higher potency compared to reference drugs (Ghorab et al., 2017).
Drug Metabolism and Biocatalysis
The compound has been utilized in the study of drug metabolism, particularly as a potentiator of AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptors. This research illustrates the use of microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, facilitating the structural characterization of metabolites and supporting clinical investigations (Zmijewski et al., 2006).
Fluorescence Sensors for Metal Ions
Additionally, studies have developed water-soluble sulfonato-Salen-type Schiff bases derived from the compound, serving as fluorescence sensors for Cu2+ detection in water and living cells. These ligands offer high selectivity and sensitivity, showcasing the compound's utility in environmental monitoring and cellular imaging (Zhou et al., 2012).
properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S/c1-14-12-16(9-10-17(14)21)27(24,25)19(18-8-5-11-26-18)13-22-20(23)15-6-3-2-4-7-15/h5,8-12,15,19H,2-4,6-7,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJUGUWACREKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2CCCCC2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

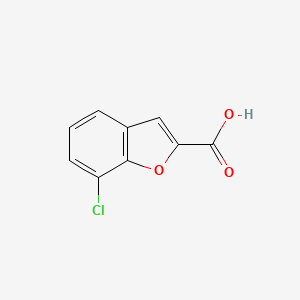
acetic acid](/img/structure/B2688831.png)
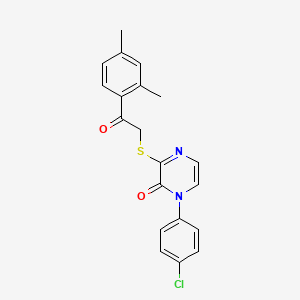

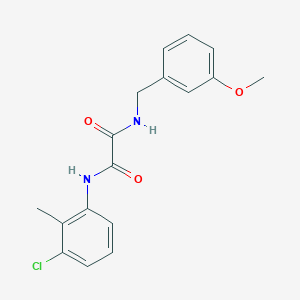
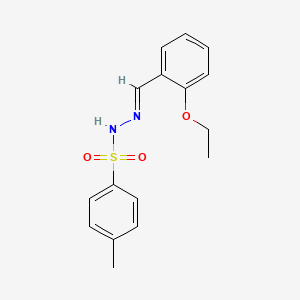
![4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2688842.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2688843.png)
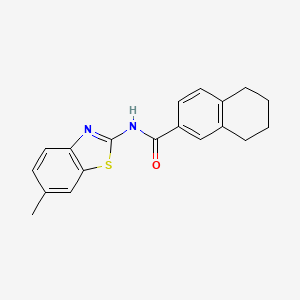

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B2688847.png)
![3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2688848.png)
![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)
